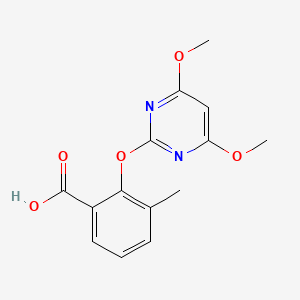

2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-3-methylbenzoic acid

Descripción

Propiedades

Número CAS |

113761-61-8 |

|---|---|

Fórmula molecular |

C14H14N2O5 |

Peso molecular |

290.27 g/mol |

Nombre IUPAC |

2-(4,6-dimethoxypyrimidin-2-yl)oxy-3-methylbenzoic acid |

InChI |

InChI=1S/C14H14N2O5/c1-8-5-4-6-9(13(17)18)12(8)21-14-15-10(19-2)7-11(16-14)20-3/h4-7H,1-3H3,(H,17,18) |

Clave InChI |

OTFPPPXZJAEQIF-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C(=CC=C1)C(=O)O)OC2=NC(=CC(=N2)OC)OC |

Origen del producto |

United States |

Métodos De Preparación

Key Preparation Methods

Nucleophilic Aromatic Substitution and Hydrolysis

The most widely reported synthesis involves the following steps:

- Step 1: Preparation of 2-hydroxy-3-methylbenzoic acid or its methyl ester.

- Step 2: Reaction with 2-chloro-4,6-dimethoxypyrimidine under basic conditions to form the ether linkage.

- Step 3: Hydrolysis of the ester (if used) to yield the carboxylic acid.

- Base: Sodium hydroxide

- Solvent: Methanol

- Temperature: 20°C

- Reaction Time: 1.5 hours

- Yield: Up to 86.5%

Representative Data Table: Synthesis Parameters

| Step | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Etherification | 2-hydroxy-3-methylbenzoic acid methyl ester + 2-chloro-4,6-dimethoxypyrimidine | Methanol | 20 | 1.5 | 86.5 |

| Hydrolysis | Sodium hydroxide | Methanol | 20 | 1.5 | - |

Reference: Nezu, Yukio et al., Pesticide Science, 1996, vol. 47, #2, p. 115-124.

Alternative Approaches and Related Compounds

While direct literature on 2-((4,6-dimethoxypyrimidin-2-yl)oxy)-3-methylbenzoic acid is limited, synthetic strategies for related compounds such as 2-((4,6-dimethoxypyrimidin-2-yl)oxy)benzoic acid provide valuable insights. These approaches often use:

- Phase Transfer Catalysts: To enhance nucleophilic substitution efficiency.

- Solvents: Tetrahydrofuran, ethanol, or toluene, depending on the solubility of starting materials.

- Alternative Bases: Potassium carbonate or sodium hydride for stronger deprotonation and activation of phenolic substrates.

Mechanistic Considerations

- Nucleophilic Aromatic Substitution: The phenolic oxygen of the benzoic acid derivative attacks the electron-deficient 2-chloro-4,6-dimethoxypyrimidine, displacing chloride and forming the C–O bond.

- Hydrolysis: If a methyl ester is used, base-catalyzed hydrolysis yields the free carboxylic acid.

Purification and Characterization

- Isolation: After reaction completion, the product is typically precipitated by acidification (if hydrolysis is performed) and filtered.

- Purification: Recrystallization from methanol or ethanol is common.

- Characterization: Confirmed by nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy.

Summary Table: Preparation Methods

Análisis De Reacciones Químicas

2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-3-methylbenzoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

Substitution: The methoxy groups and the oxy linkage can participate in substitution reactions with suitable reagents.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding pyrimidine and benzoic acid derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-3-methylbenzoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparación Con Compuestos Similares

2-((4,6-Dimethoxypyrimidin-2-yl)oxy)benzoic Acid (PYB1)

- Structural Difference : Lacks the 3-methyl group on the benzoic acid ring.

- Activity: Used as a positive control AHAS inhibitor in herbicidal studies. At 375 g ai/ha, PYB1 shows excellent activity against weeds like Echinochloa crus-galli (EC) and Digitaria sanguinalis (DS). However, at 187.5 g ai/ha, its efficacy drops compared to methyl-substituted analogs .

2,6-Bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoic Acid

- Structural Difference : Features pyrimidinyloxy groups at both the 2- and 6-positions of the benzoic acid ring.

- Implications : The bis-substitution increases steric hindrance, which may reduce binding flexibility to AHAS. However, the dual functionalization could enhance resistance to metabolic degradation .

Methyl 2-{N-[2-(2,4-Dichlorophenoxy)acetyl]-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]anilino}propanoate

- Structural Difference: Incorporates a dichlorophenoxy acetyl group and a propanoate ester, forming a more complex N-amide derivative.

- Activity: Designed as a systemic fungicide targeting Peronosporales pathogens. The esterification improves bioavailability, while the dichlorophenoxy group enhances antifungal activity .

- Crystallography : Crystal structure analysis reveals dihedral angles (65.71° and 44.42°) between the central benzene, pyrimidine, and terminal benzene rings, with C–H···O hydrogen bonds stabilizing the lattice .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight | Substituents (Benzoic Acid Position) | Key Functional Groups |

|---|---|---|---|---|

| 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-3-methylbenzoic acid | C₁₄H₁₄N₂O₅ | 298.28 g/mol | 2-O-Pyrimidinyl, 3-methyl | Methoxy, Methyl, Carboxylic acid |

| PYB1 (2-((4,6-Dimethoxypyrimidin-2-yl)oxy)benzoic acid) | C₁₃H₁₂N₂O₅ | 276.25 g/mol | 2-O-Pyrimidinyl | Methoxy, Carboxylic acid |

| 2,6-Bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoic acid | C₂₃H₂₂N₄O₉ | 498.44 g/mol | 2-O-Pyrimidinyl, 6-O-Pyrimidinyl | Methoxy (×4), Carboxylic acid |

| Methyl propanoate derivative | C₂₄H₂₅Cl₂N₃O₇ | 562.38 g/mol | 2-O-Pyrimidinyl, N-amide, ester | Dichlorophenoxy, Methoxy, Ester |

Research Findings and Insights

- Role of Substituents :

- Synthetic Considerations: Esterification (e.g., methyl propanoate derivative) increases stability and systemic mobility in plants but shifts the application from herbicidal to fungicidal .

- Crystallographic Data :

- Hydrogen bonding (C9–H9···O4) and dihedral angles in analogs suggest conformational rigidity, which may influence target binding .

Actividad Biológica

2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-3-methylbenzoic acid is a compound that has garnered interest due to its unique structural features and potential biological activities. The compound comprises a benzoic acid moiety linked to a pyrimidine derivative, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C13H12N2O5, with a molecular weight of approximately 276.24 g/mol. Its structure includes:

- A benzoic acid group.

- A pyrimidine ring substituted with methoxy groups.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antitumor Activity : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Antimicrobial Properties : Similar compounds have demonstrated effectiveness against various bacterial strains.

The mechanisms through which this compound exerts its effects involve interactions with specific biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor growth and inflammation.

- Receptor Modulation : It can interact with cell surface receptors, altering signaling pathways that lead to cellular responses such as apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound and its derivatives:

- Antitumor Studies : Research published in indicated that compounds with a similar structure showed significant inhibition of tumor cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The study demonstrated a dose-dependent response with IC50 values ranging from 10 to 50 µM.

- Anti-inflammatory Activity : In vitro studies reported in showed that this compound reduced the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS).

- Antimicrobial Testing : A study indicated that derivatives of this compound exhibited activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Similarity | Key Features |

|---|---|---|

| 2,6-Bis((4,6-dimethoxypyrimidin-2-yl)oxy)benzoic acid | 1.00 | Contains two pyrimidine groups |

| 2-((4,6-Dimethoxypyrimidin-2-yl)oxy)-4-methylbenzoic acid | 0.99 | Methyl substitution at para position |

| Methyl 2-((4,6-dimethoxypyrimidin-2-yl)oxy)benzoate | 0.94 | Ester form of the benzoic acid |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-((4,6-dimethoxypyrimidin-2-yl)oxy)-3-methylbenzoic acid and its structural analogs?

- Methodological Answer : Synthesis often involves condensation reactions between pyrimidine derivatives and substituted benzoic acids. For example, analogous protocols use ethanol or acetic acid as solvents under reflux (80–100°C) with catalytic HCl or sodium acetate to promote cyclization . Reaction monitoring via TLC or HPLC is critical to track intermediate formation, such as hydrazine derivatives or rearranged products. Adjusting stoichiometry (1:1.2 molar ratio of pyrimidine to benzoic acid) and reflux duration (4–6 hours) can improve yields .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

- Methodological Answer :

- Structural confirmation : Use -NMR and -NMR to resolve methoxy groups (δ 3.8–4.0 ppm) and aromatic protons. Mass spectrometry (ESI-MS) confirms molecular ion peaks (e.g., [M+H]).

- Purity assessment : HPLC with C18 columns (acetonitrile/water + 0.1% formic acid) at 254 nm detects impurities ≥0.1% .

- Thermal stability : Differential scanning calorimetry (DSC) identifies decomposition points (>200°C), as seen in related pyrimidinyl benzoates .

Q. How should researchers handle stability issues during long-term storage or experimental workflows?

- Methodological Answer : Store the compound at –20°C in amber vials to prevent photodegradation. For aqueous solutions, add stabilizers like 0.1% ascorbic acid and avoid prolonged exposure to temperatures >25°C, as organic degradation rates increase with heat . Regularly validate sample integrity via UV-Vis spectroscopy (peak shifts indicate degradation) .

Q. What safety protocols are essential when working with this compound?

- Methodological Answer :

- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Respiratory protection (N95 masks) is required if handling powders to avoid inhalation .

- First aid : For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use saline solution and consult a physician .

- Waste disposal : Neutralize acidic residues with sodium bicarbonate before incineration .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity or physicochemical data across studies?

- Methodological Answer : Cross-validate results using orthogonal methods. For instance, if solubility data conflict, employ shake-flask assays (direct measurement) versus computational predictions (e.g., LogP from Molinspiration). Replicate experiments under controlled humidity (40–60% RH) to minimize environmental variability .

Q. What strategies are effective for impurity profiling and identifying co-eluting epimers?

- Methodological Answer : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to separate epimers. For unidentified impurities, combine LC-MS/MS with high-resolution mass spectrometry (HRMS) to assign structures. Adjust chromatographic conditions (e.g., pH 4.5 acetate buffer) to resolve isomers, as noted in pharmacopeial guidelines .

Q. How can mechanistic studies elucidate the compound’s mode of action in biological systems?

- Methodological Answer :

- Kinetic studies : Monitor reaction intermediates via stopped-flow spectroscopy under pseudo-first-order conditions.

- Isotopic labeling : Use -labeled methoxy groups to track metabolic pathways in vitro .

- Molecular docking : Leverage X-ray crystallography data (if available) or homology models to predict binding affinities to target enzymes .

Q. What computational approaches improve the prediction of this compound’s environmental fate or toxicity?

- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models using descriptors like polar surface area (PSA) and LogP. For environmental persistence, use EPI Suite to estimate biodegradation half-lives. Validate predictions with experimental data from zebrafish assays or soil microcosms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.